1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one
Description
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one is a pyrrolidinone derivative characterized by a 2-amino-3-methylbutanoyl group attached to the nitrogen of the pyrrolidin-3-one ring. This compound is notable for its role in pharmaceutical applications, particularly as a precursor to Talabostat Mesylate (PT-100), a boronic acid derivative used in cancer therapy and hematopoietic stimulation . Its molecular formula is C₉H₁₆N₂O₂ (calculated based on structural analogs), with a molecular weight of approximately 184.24 g/mol. The stereochemistry of the amino and methyl groups in the butanoyl chain (S-configuration at the amino group) is critical for its biological activity .
Properties
IUPAC Name |
1-(2-amino-3-methylbutanoyl)pyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKHYPVNMBEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one belongs to the class of pyrrolidine derivatives, characterized by a five-membered lactam ring and an amino acid moiety derived from valine. Its molecular formula is CHNO, with a molecular weight of approximately 170.25 g/mol. The compound's structure is significant for its potential interactions with biological macromolecules, such as proteins and enzymes.
Antimicrobial Properties
Preliminary studies indicate that 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess useful antimicrobial properties. The specific mechanisms by which it exerts these effects remain to be fully elucidated.
Enzyme Inhibition
Research has highlighted the potential of 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one as an inhibitor of certain enzymes involved in pathological processes. For instance, it may interact with metalloproteinases, which are implicated in tissue remodeling and inflammation. In vitro studies have indicated varying degrees of inhibition against metalloproteinases, revealing IC values that suggest selective inhibition profiles .
Data Tables
The following table summarizes relevant findings regarding the biological activity of 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one and related compounds:
| Compound | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one | Antimicrobial activity | TBD | Further studies required to confirm specific efficacy |
| 2-Amino-3-Methylbutanoic Acid | Protein synthesis involvement | TBD | Directly related to valine |
| 4-Methylpyrrolidin-2-one | Neuroprotective properties | TBD | Potential for CNS applications |
| (2S)-2-Amino-N-(1-pyrrolyl)butanoic Acid | Enhanced receptor binding capabilities | TBD | Modified amino acid structure |
Inhibition Studies
In a recent study focused on enzyme inhibition, compounds structurally related to 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one were evaluated for their ability to inhibit metalloproteinases involved in collagen degradation. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC values ranging from 100–160 µM for selected compounds. This suggests that 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one could be further explored for its therapeutic potential in conditions characterized by excessive collagen degradation, such as arthritis and cancer metastasis .
Neuroprotective Potential
Another area of exploration involves the neuroprotective properties of pyrrolidine derivatives. Compounds similar to 1-(2-Amino-3-methylbutanoyl)pyrrolidin-3-one have demonstrated the ability to inhibit reactive oxygen species (ROS) formation in neuroblastoma cells, indicating potential applications in neurodegenerative diseases like Parkinson's disease. These findings highlight the need for further investigation into the protective mechanisms at play .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound is compared to structurally related pyrrolidin-3-one derivatives (Table 1), highlighting key differences in substituents and functional groups:
Table 1. Structural and Functional Comparison of Pyrrolidin-3-one Derivatives
Key Observations:
Substituent Impact on Activity: The 2-amino-3-methylbutanoyl group in the target compound enhances its role in enzymatic inhibition (e.g., Talabostat’s action on dipeptidyl peptidases) . Oxime derivatives () demonstrate receptor antagonism due to bulky biphenyl and oxime groups, which stabilize interactions with oxytocin receptors.
Synthetic Routes :
Physical and Chemical Properties
Table 2. Comparative Physical Properties
Notes:
- The target compound’s amine and ketone groups suggest moderate polarity, favoring solubility in DMSO or methanol (inferred from analogs).
- Sulfonyl and oxime derivatives () have higher molecular weights, reducing aqueous solubility but improving membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
